molecular formula C16H13BrFN5 B12344550 N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine

N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine

Cat. No.: B12344550
M. Wt: 374.21 g/mol
InChI Key: FBPRVCUFGQGRFJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrimidine core substituted with a bromophenyl group, a fluorine atom, and a pyridin-2-ylmethylimino group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with a fluorinated pyrimidine derivative under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced amines, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. This can lead to the inhibition of cell growth and proliferation in cancer cells or the suppression of microbial growth in pathogens .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the pyridin-2-ylmethylimino group enhances its binding affinity to molecular targets and its stability under physiological conditions.

Properties

Molecular Formula

C16H13BrFN5

Molecular Weight

374.21 g/mol

IUPAC Name

N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine

InChI

InChI=1S/C16H13BrFN5/c17-11-4-6-12(7-5-11)22-16-21-10-14(18)15(23-16)20-9-13-3-1-2-8-19-13/h1-8,10,14H,9H2,(H,20,22,23)

InChI Key

FBPRVCUFGQGRFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN=C2C(C=NC(=N2)NC3=CC=C(C=C3)Br)F

Origin of Product

United States

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